molecular formula C24H26N6 B5880262 2,5-dimethyl-7-[4-(6-methyl-2-pyridinyl)-1-piperazinyl]-3-phenylpyrazolo[1,5-a]pyrimidine

2,5-dimethyl-7-[4-(6-methyl-2-pyridinyl)-1-piperazinyl]-3-phenylpyrazolo[1,5-a]pyrimidine

Cat. No. B5880262
M. Wt: 398.5 g/mol
InChI Key: XLVJCEAVEXFNLC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar pyrazolo[1,5-a]pyrimidine derivatives often involves palladium-catalyzed Suzuki coupling reactions or microwave-assisted processes. For example, Kumar et al. (2003) describe a synthesis approach involving palladium-catalyzed Suzuki coupling for a closely related compound, highlighting the methodologies that could be adapted for the compound (Kumar et al., 2003). Additionally, Castillo et al. (2018) provide insights into a one-pot, microwave-assisted synthesis method, showcasing an efficient route that might be applicable for synthesizing 2,5-dimethyl-7-[4-(6-methyl-2-pyridinyl)-1-piperazinyl]-3-phenylpyrazolo[1,5-a]pyrimidine (Castillo et al., 2018).

Molecular Structure Analysis

Molecular structure analysis, including crystal and molecular structures, can reveal detailed insights into the spatial arrangement and bonding patterns. Karczmarzyk and Malinka (2004) have explored the crystal and molecular structures of compounds with similar backbones, providing a foundation that could help understand the structural intricacies of 2,5-dimethyl-7-[4-(6-methyl-2-pyridinyl)-1-piperazinyl]-3-phenylpyrazolo[1,5-a]pyrimidine (Karczmarzyk & Malinka, 2004).

Chemical Reactions and Properties

Pyrazolo[1,5-a]pyrimidine derivatives participate in various chemical reactions, indicative of their reactivity and interaction with different chemical groups. Bajwa and Sykes (1979) discuss the condensation reactions and the formation of different derivatives, providing insight into the chemical reactivity that could be expected from our compound of interest (Bajwa & Sykes, 1979).

Physical Properties Analysis

Physical properties, including solubility, melting points, and crystalline structure, are essential for understanding a compound's behavior in different environments. While specific data on 2,5-dimethyl-7-[4-(6-methyl-2-pyridinyl)-1-piperazinyl]-3-phenylpyrazolo[1,5-a]pyrimidine is scarce, the analysis of similar compounds, like the work by Portilla et al. (2006), can offer valuable parallels (Portilla et al., 2006).

Chemical Properties Analysis

Understanding the chemical properties, including reactivity with other compounds, stability under various conditions, and potential for derivatization, is critical. Research by Desenko et al. (1991), focusing on imine-enamine tautomerism, provides a framework for predicting how structural modifications could affect the chemical properties of pyrazolo[1,5-a]pyrimidines (Desenko et al., 1991).

Mechanism of Action

If the compound is biologically active, its mechanism of action is studied. This involves understanding how the compound interacts with biological systems .

Safety and Hazards

This involves studying the toxicity of the compound and understanding the precautions that need to be taken while handling it .

Future Directions

This involves predicting or suggesting further studies that can be done based on the known properties and reactivity of the compound .

properties

IUPAC Name

2,5-dimethyl-7-[4-(6-methylpyridin-2-yl)piperazin-1-yl]-3-phenylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N6/c1-17-8-7-11-21(25-17)28-12-14-29(15-13-28)22-16-18(2)26-24-23(19(3)27-30(22)24)20-9-5-4-6-10-20/h4-11,16H,12-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLVJCEAVEXFNLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)N2CCN(CC2)C3=CC(=NC4=C(C(=NN34)C)C5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dimethyl-7-[4-(6-methylpyridin-2-yl)piperazin-1-yl]-3-phenylpyrazolo[1,5-a]pyrimidine

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